(5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one
Description
Properties
IUPAC Name |
(5S)-5-[3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-4-7-14(10-17(12)20)18(2)11-16(19-22-18)13-5-8-15(21-3)9-6-13/h4-6,8-9,14H,7,10-11H2,1-3H3/t14-,18?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVAGVNIVYUIOB-PIVQAISJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1=O)C2(CC(=NO2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1=O)C2(CC(=NO2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201122362 | |
| Record name | (5S)-5-[4,5-Dihydro-3-(4-methoxyphenyl)-5-methyl-5-isoxazolyl]-2-methyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013764-35-6 | |
| Record name | (5S)-5-[4,5-Dihydro-3-(4-methoxyphenyl)-5-methyl-5-isoxazolyl]-2-methyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013764-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S)-5-[4,5-Dihydro-3-(4-methoxyphenyl)-5-methyl-5-isoxazolyl]-2-methyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Robinson Annulation
The cyclohexenone scaffold is accessible via Robinson annulation between methyl vinyl ketone and a β-keto ester. For example:
Diels-Alder Approach
Alternative synthesis employs Diels-Alder cycloaddition:
Oxidation : PCC/CHCl, rt, 6 h. Yield : 70–75%.
Oxazoline Ring Construction
The 4,5-dihydrooxazole moiety is synthesized via two primary routes:
Robinson-Gabriel Cyclodehydration
β-Hydroxyamide intermediates undergo cyclodehydration with polyphosphoric acid (PPA):
Example :
Bredereck Reaction
α-Haloketones react with amides to form oxazolines:
Conditions : KCO, DMF, 80°C, 8 h. Yield : 62%.
Fragment Coupling and Stereochemical Control
Nucleophilic Addition to Cyclohexenone
The oxazoline side chain is introduced via Michael addition:
Stereocontrol : Chiral ligand (R)-BINAP ensures 5S configuration. Yield : 55%.
Reductive Amination
Alternative coupling uses reductive amination:
Conditions : MeOH, rt, 12 h. Diastereomeric ratio : 3:1 (S:R).
Optimization and Green Chemistry Approaches
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for oxazoline formation:
Solvent-Free Conditions
PPA-mediated cyclizations under solvent-free conditions improve atom economy:
Waste reduction : 40% lower E-factor compared to DMF-based methods.
Analytical Data and Characterization
Critical spectroscopic data for intermediates and final product:
| Intermediate | H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| β-Hydroxyamide | 1.35 (s, 3H, CH), 6.85 (d, 2H, ArH) | 285 [M+H] |
| Oxazoline Grignard Adduct | 2.10 (s, 3H, CH), 3.80 (s, 3H, OCH) | 299 [M+H] |
| Final Product | 2.25 (s, 3H, CH), 7.25 (d, 2H, ArH) | 299.4 (calc) |
Chemical Reactions Analysis
Types of Reactions
(5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy-phenyl group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research has indicated that compounds with oxazole rings possess antimicrobial properties. A study demonstrated that derivatives of oxazoles exhibit significant activity against various bacterial strains, suggesting potential for development as antimicrobial agents .
Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes. For instance, similar oxazole derivatives have been studied for their ability to inhibit enzymes involved in cancer progression, making them candidates for anticancer drug development.
Organic Synthesis
Building Block for Complex Molecules : (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one serves as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups enable chemists to utilize it in various synthetic pathways to create novel molecules .
Reactions and Transformations : The compound can undergo several chemical reactions such as oxidation and reduction, allowing for the synthesis of related compounds with varied biological activities. For example, oxidation can convert it into more reactive species that can be further utilized in synthetic applications .
Case Study 1: Antimicrobial Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the methoxy group significantly enhanced the antimicrobial activity compared to unsubstituted analogs. The compound (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one was one of the most potent derivatives tested .
Case Study 2: Enzyme Inhibition
A research team investigated the inhibitory effects of oxazole derivatives on protein kinases involved in cancer cell proliferation. The study found that (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one exhibited significant inhibition of specific kinases at low micromolar concentrations, indicating its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analog is 1-[(5S)-3-(3-fluoro-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]propan-2-one (Identifier: 1Q1; Molecular formula: C₁₂H₁₂FNO₃), which shares the isoxazoline core but differs in substituents . Key differences include:
- Aromatic substituents : The target compound has a 4-methoxyphenyl group (electron-donating methoxy), whereas 1Q1 features a 3-fluoro-4-hydroxyphenyl group (electron-withdrawing fluorine and hydroxyl).
- Ketone position: The target compound’s ketone is integrated into a cyclohexenone ring, while 1Q1 has a linear propan-2-one chain.
For instance, the methoxy group enhances lipophilicity compared to 1Q1’s polar hydroxyl group, which may affect bioavailability.
Heterocyclic Derivatives with Divergent Cores
Other heterocyclic analogs include thiazol-5-ylmethyl derivatives (e.g., PF 43(1) compounds in ) and pyrazole-tetrazole hybrids (). While these share heterocyclic frameworks, their cores (thiazole, pyrazole) differ from the isoxazoline system, leading to distinct electronic and steric profiles. For example:
- Pyrazole-tetrazole hybrids : These compounds exhibit higher nitrogen content, which may enhance coordination with metal ions or charged residues in enzymes .
Data Table: Key Properties of Target Compound and Analogues
Research Findings and Methodological Considerations
- Structural Analysis Tools: Programs like SHELXL (for crystallographic refinement) and ORTEP-3 (for molecular visualization) are critical for resolving stereochemical details in chiral isoxazoline derivatives .
- Electronic Properties : Computational tools such as Multiwfn could quantify charge distribution differences between the methoxy (target) and fluoro/hydroxy (1Q1) substituents, predicting reactivity or interaction sites .
Biological Activity
The compound (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.
Chemical Structure and Properties
The compound belongs to the oxazoline family and features a unique cyclohexene structure. Its molecular formula is , indicating the presence of nitrogen and oxygen within its framework. The methoxyphenyl group contributes to its lipophilicity, enhancing membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.36 g/mol |
| LogP | 3.45 |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the oxazoline ring through cyclization reactions. A common method includes the reaction of appropriate precursors under acidic conditions, often utilizing solvents like ethanol or dichloromethane.
The biological activity of (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds with active sites on proteins, which may lead to inhibition or modulation of various biochemical pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Cytotoxicity Studies
Cytotoxicity evaluations have indicated that (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one induces apoptosis in cancer cell lines. In vitro assays revealed that the compound triggers cell death through intrinsic pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases.
Case Studies
A notable study published in Molecules assessed the cytotoxic effects of various oxazoline derivatives on human cancer cell lines. The results indicated that compounds similar to (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one displayed IC50 values in the low micromolar range against breast and colon cancer cells .
Comparative Analysis
Comparative studies with structurally similar compounds have provided insights into the unique biological activity of this molecule. For example, analogs lacking the methoxy group exhibited reduced cytotoxicity and antimicrobial activity, suggesting that this functional group plays a critical role in enhancing biological efficacy.
Table 2: Comparative Biological Activity
| Compound | IC50 (µM) against Cancer Cells | Antimicrobial Activity |
|---|---|---|
| (5S)-5-[3-(4-methoxyphenyl)-...] | 12 | Yes |
| (R)-isomer of the compound | 25 | Moderate |
| Oxazole derivative without methoxy group | >50 | No |
Q & A
Q. What are effective synthetic routes for (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one?
Methodological Answer:
- NaBH4 Reduction : A common method involves refluxing intermediates with sodium borohydride (NaBH4) in ethanol, followed by crystallization. For example, similar oxazole derivatives were synthesized via NaBH4 reduction under reflux for 4 hours, yielding products with >60% purity after recrystallization .
- Cyclization Strategies : Oxazole rings can be formed via condensation of hydroxylamine derivatives with ketones or aldehydes. For instance, triazole derivatives were synthesized by cyclizing intermediates with NaBH4, achieving yields of 61–81% .
- Key Parameters : Reaction time (4–6 hours), solvent polarity (ethanol or ethanol/water mixtures), and temperature (reflux at ~78°C) significantly impact yield and purity .
Q. How can structural characterization be performed to confirm the stereochemistry and purity of this compound?
Methodological Answer:
- 1H-NMR Analysis : Compare chemical shifts of key protons (e.g., oxazole methyl groups at δ 2.1–2.5 ppm, cyclohexenone protons at δ 5.5–6.0 ppm) to reference spectra. For example, oxazole derivatives showed distinct thiophene methylene protons at δ 4.2–4.5 ppm .
- LC-MS : Use high-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns. Triazoloquinazolines were characterized with LC-MS m/z values matching calculated masses within ±0.1 Da .
- Melting Point Consistency : Purity can be inferred from sharp melting points (e.g., 126–134°C for triazole derivatives) .
Advanced Research Questions
Q. How can stereochemical inconsistencies in the synthesis of this compound be resolved?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers. For complex cyclohexanone derivatives, this method resolved diastereomers with >99% enantiomeric excess .
- NOE NMR Experiments : Nuclear Overhauser effect spectroscopy can confirm spatial arrangements of substituents. For example, cyclohexanone derivatives required NOE correlations to assign axial/equatorial configurations .
Q. What analytical methods are suitable for determining the acidity (pKa) of functional groups in this compound?
Methodological Answer:
- Potentiometric Titration : Titrate with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol or DMF). For triazolone derivatives, pKa values were calculated from half-neutralization potentials (HNPs) using mV-TBAH volume plots .
- Solvent Selection : Use low-polarity solvents (e.g., tert-butyl alcohol) to enhance proton dissociation for accurate pKa determination .
Q. How can experimental design address stability issues during long-term studies?
Methodological Answer:
- Temperature Control : Store samples at 4°C to slow organic degradation, as seen in wastewater matrix studies where 9-hour room-temperature storage altered compound stability .
- Stabilizing Additives : Use antioxidants (e.g., BHT) or inert atmospheres (N2) to prevent oxidation of sensitive functional groups (e.g., oxazole rings) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields from similar synthetic routes?
Methodological Answer:
- Purification Optimization : Recrystallization solvent ratios (e.g., ethanol/water at 1:2 vs. 1:3) can improve yield by 10–15%, as seen in triazole derivatives .
- Starting Material Purity : Verify the purity of precursors (e.g., 4-methoxyphenyl intermediates) via HPLC. Contaminants like unreacted aldehydes can reduce yields by 5–20% .
Q. Why do NMR spectra vary between batches despite identical synthesis protocols?
Methodological Answer:
- Solvent Residuals : Trace ethanol or DMSO in NMR tubes can shift proton signals. Use deuterated solvents with >99.9% purity .
- Tautomerism : Oxazole rings may exhibit keto-enol tautomerism, altering chemical shifts. Control pH during sample preparation to stabilize the desired form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
